![molecular formula C11H14N2O2 B2870517 3-(4-Acetylphenyl)-1,1-dimethylurea CAS No. 213669-36-4](/img/structure/B2870517.png)
3-(4-Acetylphenyl)-1,1-dimethylurea
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Overview
Description
The compound “3-(4-Acetylphenyl)-1,1-dimethylurea” is a derivative of "4-Acetylphenyl isocyanate" . “4-Acetylphenyl isocyanate” is a reactive isocyanate and has one carbamate unit for every 7.6 graphene carbons . It’s used in the preparation of isocyanate-treated graphene oxide .
Synthesis Analysis
While specific synthesis methods for “3-(4-Acetylphenyl)-1,1-dimethylurea” were not found, there are related compounds that have been synthesized. For instance, “4-(4-Acetylphenyl)-3-Hydroxy-2H-Chromen-2-One Derivatives” have been synthesized through reactions of 4-(4-bromoacetylphenyl)-3-hydroxy-2H-chromen-2-one with various compounds . Another compound, “N-((4-acetylphenyl)carbamothioyl) pivalamide” was synthesized by inert refluxing pivaloyl isothiocyanate and 4-aminoacetophenone in dry acetone .
Scientific Research Applications
- Research : The synthesis of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one (a precursor) leads to novel pyrimidine-2-thiol, pyrazole, and pyran derivatives. These compounds exhibit potent anti-inflammatory activities both in vitro and in vivo. Additionally, they demonstrate promising antioxidant properties against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
- Application : Researchers have harnessed boronic acids for various sensing applications. These can include both homogeneous assays and heterogeneous detection .
Antioxidant and Anti-Inflammatory Properties
Sensing Applications Using Boronic Acids
Coordination Chemistry and Transition Metal Complexes
Future Directions
While specific future directions for “3-(4-Acetylphenyl)-1,1-dimethylurea” are not available, research in related fields suggests potential areas of interest. For instance, the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a potential area of research . Additionally, the development of new synthetic methods for isothiocyanates with low toxicity, safety, low cost, and high output rate is another potential area of research .
properties
IUPAC Name |
3-(4-acetylphenyl)-1,1-dimethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(14)9-4-6-10(7-5-9)12-11(15)13(2)3/h4-7H,1-3H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHOAOWAESMATP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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